molecular formula C31H26N2O4S B11659167 Methyl 4-phenyl-2-({[2-(4-propoxyphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate

Methyl 4-phenyl-2-({[2-(4-propoxyphenyl)quinolin-4-yl]carbonyl}amino)thiophene-3-carboxylate

Cat. No.: B11659167
M. Wt: 522.6 g/mol
InChI Key: MOUFMWVMOMMSEU-UHFFFAOYSA-N
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Description

METHYL 4-PHENYL-2-[2-(4-PROPOXYPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline ring system, a thiophene ring, and various substituents that contribute to its unique chemical properties. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry.

Preparation Methods

The synthesis of METHYL 4-PHENYL-2-[2-(4-PROPOXYPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE involves multiple steps, including the formation of the quinoline and thiophene rings, followed by the introduction of the phenyl and propoxyphenyl groups. Common synthetic routes include:

Chemical Reactions Analysis

METHYL 4-PHENYL-2-[2-(4-PROPOXYPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Scientific Research Applications

This compound has several scientific research applications, including:

Mechanism of Action

The mechanism of action of METHYL 4-PHENYL-2-[2-(4-PROPOXYPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The quinoline ring system is known to interact with DNA and enzymes, leading to the inhibition of key biological processes. The thiophene ring can also interact with cellular membranes and proteins, affecting their function .

Comparison with Similar Compounds

METHYL 4-PHENYL-2-[2-(4-PROPOXYPHENYL)QUINOLINE-4-AMIDO]THIOPHENE-3-CARBOXYLATE can be compared with other quinoline and thiophene derivatives, such as:

Properties

Molecular Formula

C31H26N2O4S

Molecular Weight

522.6 g/mol

IUPAC Name

methyl 4-phenyl-2-[[2-(4-propoxyphenyl)quinoline-4-carbonyl]amino]thiophene-3-carboxylate

InChI

InChI=1S/C31H26N2O4S/c1-3-17-37-22-15-13-21(14-16-22)27-18-24(23-11-7-8-12-26(23)32-27)29(34)33-30-28(31(35)36-2)25(19-38-30)20-9-5-4-6-10-20/h4-16,18-19H,3,17H2,1-2H3,(H,33,34)

InChI Key

MOUFMWVMOMMSEU-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=C(C(=CS4)C5=CC=CC=C5)C(=O)OC

Origin of Product

United States

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